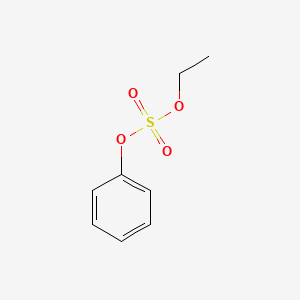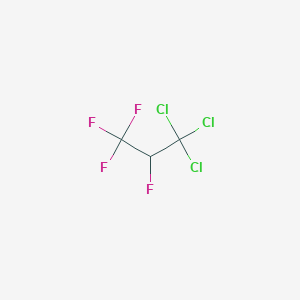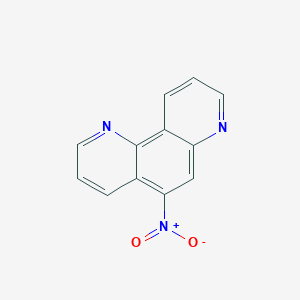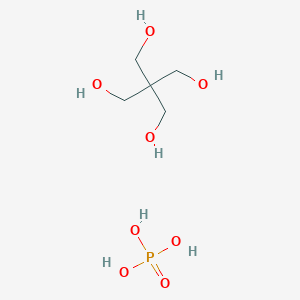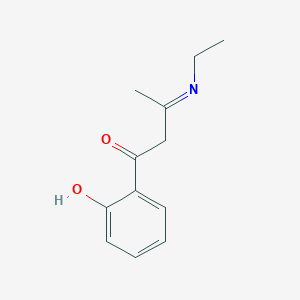
1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- is a brominated derivative of catechol, a type of phenol This compound is characterized by the presence of three bromine atoms and a hydroxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- typically involves the bromination of catechol derivatives. The process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of catalysts and solvents can enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less brominated catechol derivatives.
Substitution: Formation of substituted catechol derivatives with different functional groups.
Scientific Research Applications
1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- involves its interaction with molecular targets and pathways in biological systems. The bromine atoms and hydroxymethyl group contribute to its reactivity and ability to form covalent bonds with biomolecules. This can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparison with Similar Compounds
3,4,6-Tribromo-1,2-benzenediol: Similar structure but lacks the hydroxymethyl group.
2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol: Contains a benzyl alcohol group instead of a hydroxymethyl group.
Uniqueness: 1,2-Benzenediol, 3,4,6-tribromo-5-(hydroxymethyl)- is unique due to the presence of both bromine atoms and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
52897-67-3 |
|---|---|
Molecular Formula |
C7H5Br3O3 |
Molecular Weight |
376.82 g/mol |
IUPAC Name |
3,4,6-tribromo-5-(hydroxymethyl)benzene-1,2-diol |
InChI |
InChI=1S/C7H5Br3O3/c8-3-2(1-11)4(9)6(12)7(13)5(3)10/h11-13H,1H2 |
InChI Key |
CQIHXZDRQAKOMS-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)Br)O)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


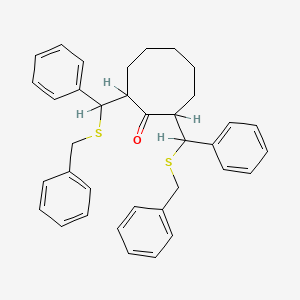
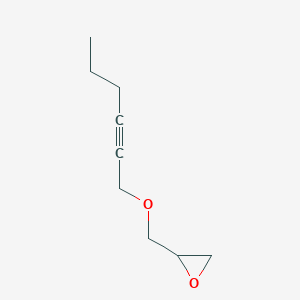
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
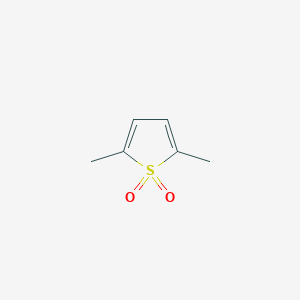

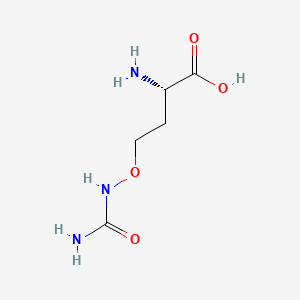

![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)
